Heptane-4-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

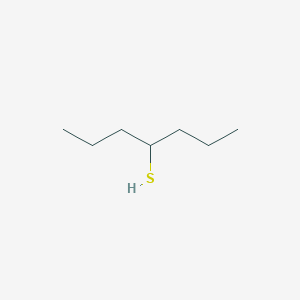

Heptane-4-thiol is a chemical compound with the CAS Number: 1639-06-1. It has a molecular weight of 132.27 . The compound is also known by the synonyms Heptyl mercaptan and Mercaptan C7 .

Synthesis Analysis

Thiols, including Heptane-4-thiol, are typically prepared by relying on the high nucleophilicity of sulfur. For instance, the reaction of sodium hydrosulfide with unhindered alkyl halides is a common approach for preparing thiols .Chemical Reactions Analysis

Thiols, such as Heptane-4-thiol, are known to react with heavy metals forming insoluble compounds . They can also undergo interconversion between thiols and disulfides .Physical And Chemical Properties Analysis

Heptane-4-thiol has a refractive index n20/D of 1.4520 (lit.), a boiling point of 173-176 °C/765 mmHg (lit.), and a density of 0.844 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Basic Skeletons in Penicillins : Heptane-4-thiol is involved in the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a fundamental structure in penicillin-type β-lactams (Chiba et al., 1985).

Cyanine Reactivity for Optical Imaging : Utilization of thiol-reactive cyanine chromophores, like heptamethine cyanines, for advancements in optical imaging and drug delivery (Gorka et al., 2018).

Thiol-Click Chemistry in Material Synthesis : Thiol-click chemistry, involving reactions with thiols like heptane-4-thiol, is employed for synthesizing small molecules and polymers with applications in diverse fields (Hoyle et al., 2010).

Polymer and Materials Synthesis via Thiol-Yne Reactions : The thiol-yne reaction, which can involve heptane-4-thiol, is significant in polymer synthesis and modification, reflecting its versatility in material science (Lowe, 2014).

Sensor and Detection Technologies

Fluorescent Sensors for Thiol Detection : Development of fluorescent sensors, where thiol reactions, possibly involving heptane-4-thiol, are critical for detecting biothiols like cysteine and glutathione in biological systems (Niu et al., 2014).

Innovative Fluorescence Approaches for Thiol-Containing Drugs : Spectrofluorimetric methods for analyzing thiol-containing compounds, where heptane-4-thiol could be relevant, are developed for pharmaceutical applications (Derayea et al., 2022).

Environmental and Industrial Applications

Adsorption Studies of Thiols in Solutions : Investigating the adsorption properties of thiols, like heptane-4-thiol, in solutions, which has implications for understanding their behavior in environmental and industrial settings (Wardencki & Staszewski, 1974).

Corrosion Inhibition in Industrial Applications : The use of thiol compounds for inhibiting corrosion of metals, a field where heptane-4-thiol might have applications (Quraishi & Ansari, 2003).

Safety and Hazards

Mechanism of Action

Target of Action

Heptane-4-thiol, also known as 1-Heptanethiol , is a chemical compound with the molecular formula CH3(CH2)6SH The primary targets of Heptane-4-thiol are not well-documented in the literature

Biochemical Pathways

For instance, they can participate in redox reactions and protein folding, among other processes .

properties

IUPAC Name |

heptane-4-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S/c1-3-5-7(8)6-4-2/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLGIZOGDFCNCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptane-4-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2638445.png)

![2-[(4-Butylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2638452.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2638456.png)

![Ethyl 2-(2,3-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2638457.png)

![(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2638458.png)

![N-(2,5-dimethylphenyl)-N'-{2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}urea](/img/structure/B2638466.png)